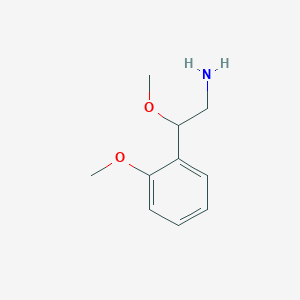

7,8-Dihydro-5(6h)-chromanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A method for the synthesis of a similar compound, “7,7-dimethyl-10-aryl-7,8-dihydro-5H-indeno [1,2-b]quinoline-9,11 (6H,10H)-diones”, has been described in the literature . This method involves a one-pot four-component condensation of aromatic aldehydes, 1,3-indandione, dimedone, and ammonium acetate using tribromomelamine (TBM) as a catalyst . The reaction occurs in ethanol, giving the corresponding products in good to high yields in short times .

Scientific Research Applications

Medicinal Chemistry and Drug Development

7,8-Dihydro-5(6H)-chromanone derivatives have attracted attention due to their potential as antitumor agents . Researchers have designed and synthesized novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamide scaffolds. These compounds were evaluated for their cytotoxicity activity against three cancer cell lines (A549, PC-3, and MCF-7). Some of these derivatives showed moderate cytotoxicity, highlighting their potential as antitumor agents .

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR signaling cascade plays a crucial role in cancer development. Inhibition of this pathway is a promising strategy for cancer treatment. While 7,8-Dihydro-5(6H)-chromanone itself is not a direct inhibitor, its derivatives have been explored for their impact on this pathway. Understanding the structure-activity relationships (SARs) of these derivatives can guide drug development .

One-Pot Synthesis of Indenoquinoline Derivatives

Researchers have developed a mild and efficient one-pot synthesis for 7,7-dimethyl-10-aryl-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-diones. This method involves the condensation of aromatic aldehydes, 1,3-indandione, dimedone, and ammonium acetate using tribromomelamine as a catalyst. These indenoquinoline derivatives have potential applications in medicinal chemistry .

Heterogeneous Catalysis

7,8-Dihydro-5(6H)-chromanone derivatives have been used in the synthesis of indenoquinoline-9,11(6H,10H)-diones. A simple method involves the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine/ammonium acetate in the presence of heterogeneous CuO supported on zeolite-Y. These derivatives exhibit interesting structural features and may find applications beyond medicinal chemistry .

Mechanism of Action

Target of Action

Related compounds such as 4-morpholino-7,8-dihydro-5h-thiopyrano [4,3-d]pyrimidine derivatives have been shown to have cytotoxic activity against cancer cell lines

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the pi3k/akt/mtor pathway, which is frequently activated in different types of cancer . This pathway is involved in cell growth, proliferation, and survival, and its inhibition can lead to the suppression of cancer development .

Biochemical Pathways

Related compounds have been found to affect the pi3k/akt/mtor signaling cascade . This pathway is crucial for cell survival and growth, and its inhibition can lead to the suppression of cancer development .

Result of Action

Related compounds have shown moderate cytotoxic activity against cancer cell lines

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

properties

IUPAC Name |

2,3,4,6,7,8-hexahydrochromen-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDXNEYUYKMHKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CCCO2)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dihydro-5(6h)-chromanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2446225.png)

![2-[(2-Iodoethyl)sulfanyl]-2-methylpropane](/img/structure/B2446227.png)

![N-(Furan-2-ylmethyl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2446230.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2446236.png)

![7-[(3-methylbenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2446238.png)

![4-[Tert-butyl(dimethyl)silyl]oxyoxane-4-carbaldehyde](/img/structure/B2446242.png)

![(Z)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2446244.png)

![3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2446245.png)